3-(chloromethyl)-5-iodo-1-methyl-1H-pyrazole
CAS No.: 2226182-57-4
Cat. No.: VC6989041
Molecular Formula: C5H6ClIN2
Molecular Weight: 256.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2226182-57-4 |
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Molecular Formula | C5H6ClIN2 |
Molecular Weight | 256.47 |
IUPAC Name | 3-(chloromethyl)-5-iodo-1-methylpyrazole |
Standard InChI | InChI=1S/C5H6ClIN2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 |
Standard InChI Key | NRINZBPWPZUNJT-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)CCl)I |
Introduction
The chloromethyl group introduces reactivity toward nucleophilic substitution, while the iodine atom enables participation in metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) . The methyl group at N-1 enhances steric stability, a feature observed in related compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole .
Synthesis and Optimization
Iodination Strategies
A plausible synthesis route involves iodination of a pre-functionalized pyrazole precursor. For example, 5-chloro-1-methyl-1H-pyrazole could undergo electrophilic iodination using I₂/HIO₃ in refluxing acetic acid, analogous to the method reported for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (75% yield) . Key steps include:
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Electrophilic Attack: I⁺ generation via HIO₃/I₂ redox system.
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Regioselectivity: Iodination occurs preferentially at the 5-position due to electron-withdrawing effects of the chloromethyl group .
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Purification: Flash chromatography (silica gel, petroleum ether/ethyl acetate) isolates the product .
Chloromethylation
Introducing the chloromethyl group may involve:
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Mannich Reaction: Reaction of 5-iodo-1-methyl-1H-pyrazole with formaldehyde and HCl.
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Chloromethylation Reagents: Use of chloromethyl methyl ether (MOM-Cl) under acidic conditions .
Challenges include controlling polyhalogenation and preserving the iodine substituent. Modulating reaction temperature (0–25°C) and stoichiometry (1:1.2 substrate:chloromethylating agent) could optimize yields .
Structural and Spectroscopic Characterization
NMR Spectroscopy
Comparative data from analogous compounds suggest the following spectral features:
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¹H NMR (CDCl₃):
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¹³C NMR:
Crystallography
While no crystal structure exists for this compound, related iodopyrazoles exhibit:
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Planar Pyrazole Rings: Dihedral angles <5° between ring atoms .
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Halogen Bonding: I⋯N interactions (3.5–3.7 Å) influencing solid-state packing .
Reactivity and Applications
Cross-Coupling Reactions
The iodine atom facilitates transformations such as:
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Sonogashira Coupling: With terminal alkynes to form aryl alkynes .
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Suzuki-Miyaura Coupling: With boronic acids for biaryl synthesis .
Functionalization of Chloromethyl Group
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